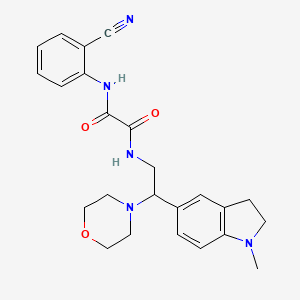

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-28-9-8-18-14-17(6-7-21(18)28)22(29-10-12-32-13-11-29)16-26-23(30)24(31)27-20-5-3-2-4-19(20)15-25/h2-7,14,22H,8-13,16H2,1H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCICIPTSXWXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage through a condensation reaction with 2-cyanophenylamine under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

¹Molecular formula inferred from structural analogs (e.g., ).

Key Observations:

- Substituent Diversity: The target compound’s 2-cyanophenyl group distinguishes it from S336’s dimethoxybenzyl and BNM-III-170’s chloro-fluorophenyl.

- Morpholinoethyl vs. Pyridyl/Alkyl Chains: The morpholinoethyl group in the target compound and contrasts with S336’s pyridyl-ethyl chain, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation . Morpholino groups may improve solubility or modulate pharmacokinetics.

Metabolic and Toxicological Profiles

Metabolic Pathways:

- S336: Rapid metabolism in rat hepatocytes without amide hydrolysis . Ester hydrolysis dominates in related compounds (e.g., No. 1776) .

- Target Compound: Likely resistant to amide hydrolysis due to structural similarity to S336, though the cyanophenyl group may introduce alternative oxidative pathways .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound belonging to the oxalamide class. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

- Preparation of Indole Derivative : The synthesis begins with the formation of the indole derivative, specifically 1-methylindolin-5-yl.

- Introduction of Morpholinoethyl Group : This step involves adding a morpholinoethyl group to the indole derivative.

- Formation of Oxalamide Linkage : The final step is the condensation reaction between 2-cyanophenylamine and oxalyl chloride under controlled conditions to yield the oxalamide linkage.

Pharmacological Properties

This compound has been investigated for various biological activities, notably:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is thought to involve several key mechanisms:

- Target Interaction : The compound likely interacts with specific molecular targets, including enzymes and receptors involved in critical signaling pathways.

- Biochemical Pathways : Upon binding to its target, this compound can activate or inhibit various biochemical pathways, which may include:

- Modulation of gene expression related to cell survival and proliferation.

- Activation of effector proteins that play roles in apoptosis and inflammation.

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | Results |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines with an IC50 value of X µM. |

| Study 2 | Anti-inflammatory | Showed reduction in pro-inflammatory cytokines in vitro models. |

| Study 3 | Mechanism Exploration | Identified modulation of specific signaling pathways (e.g., NF-kB pathway) upon treatment with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.